REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:7])[CH2:5]Br)[CH3:2].[F:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][C:10]=1[CH3:16].C([O-])([O-])=O.[K+].[K+].[Na+].[I-]>CC(C)=O>[F:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:7])=[CH:11][C:10]=1[CH3:16] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)O)C
|
Name
|
|
Quantity
|
979 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
7.1 mg
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
63 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 3 h at 63° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the temperature was slowly reduced to room temperature over a period of 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent
|
Type
|
WAIT
|
Details
|
left the crude from which the product
|
Type
|
CUSTOM
|
Details
|
was isolated by Flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with 0% to 10% ethyl acetate/hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |